molecular formula C12H8BrN3O B8406094 5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine

5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine

Cat. No. B8406094
M. Wt: 290.11 g/mol
InChI Key: KJIBNAKAPXNJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183246B2

Procedure details

Put 54 g (186 mmol) 5-bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine in 135 ml chloroform, add 70 ml 4 N hydrogen chloride in dioxan (280 mmol) and heat to reflux. Add 50 ml (372 mmol) isoamyl nitrite dropwise (evolution of gas). At the end of addition, stir for 3 h under reflux, before adding the cooled reaction mixture to water and extracting it with dichloromethane. Wash the organic phase with satd. sodium hydrogencarbonate solution, dry over sodium sulphate and concentrate by vacuum evaporation. Purify the raw product by chromatography on silica gel (eluent: dichloromethane). For further purification, mix the product in methanol, filter with suction, and dry at high vacuum. 32 g of the target product (55.5% of theor.) is obtained.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
280 mmol
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:9](N)=[N:8][CH:7]=[N:6][C:5]=2[O:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[ClH:18].O1CCOCC1.N(OCCC(C)C)=O>C(Cl)(Cl)Cl.O>[Br:1][C:2]1[C:10]2[C:9]([Cl:18])=[N:8][CH:7]=[N:6][C:5]=2[O:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
BrC1=C(OC=2N=CN=C(C21)N)C2=CC=CC=C2
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Name
Quantity
280 mmol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
135 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
ADDITION
Type
ADDITION
Details
At the end of addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
before adding
EXTRACTION
Type
EXTRACTION
Details
extracting it with dichloromethane
WASH
Type
WASH
Details
Wash the organic phase with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium hydrogencarbonate solution, dry over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by vacuum evaporation
CUSTOM
Type
CUSTOM
Details
Purify the raw product by chromatography on silica gel (eluent: dichloromethane)
CUSTOM
Type
CUSTOM
Details
For further purification
ADDITION
Type
ADDITION
Details
mix the product in methanol
FILTRATION
Type
FILTRATION
Details
filter with suction
CUSTOM
Type
CUSTOM
Details
dry at high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(OC=2N=CN=C(C21)Cl)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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